3-(2-Carboxyethyl)benzothiazolium bromide
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Overview
Description
3-(2-Carboxyethyl)benzothiazolium bromide is a chemical compound with the molecular formula C10H10BrNO2S and a molecular weight of 288.16 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-Carboxyethyl)benzothiazolium bromide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . This reaction is followed by cyclization to form the benzothiazole ring. Industrial production methods may involve the use of thioamide or carbon dioxide as raw materials .
Chemical Reactions Analysis
3-(2-Carboxyethyl)benzothiazolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Scientific Research Applications
3-(2-Carboxyethyl)benzothiazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies due to its interaction with biological molecules.
Industry: The compound is used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Carboxyethyl)benzothiazolium bromide involves its interaction with molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
3-(2-Carboxyethyl)benzothiazolium bromide is unique compared to other benzothiazole derivatives due to its specific functional groups. Similar compounds include:
2-Aminobenzenethiol: Used in the synthesis of benzothiazole derivatives.
2-Substituted Benzothiazoles: These compounds have various biological and industrial applications.
Properties
CAS No. |
91626-39-0 |
---|---|
Molecular Formula |
C10H10BrNO2S |
Molecular Weight |
288.16 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide |
InChI |
InChI=1S/C10H9NO2S.BrH/c12-10(13)5-6-11-7-14-9-4-2-1-3-8(9)11;/h1-4,7H,5-6H2;1H |
InChI Key |
VWUPNRBJTZOTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CCC(=O)O.[Br-] |
Origin of Product |
United States |
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